Methyl 5-bromo-4-chloro-2-nitrobenzoate
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Overview
Description
Methyl 5-bromo-4-chloro-2-nitrobenzoate is an organic compound with the molecular formula C8H5BrClNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and nitro functional groups. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-chloro-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 4-chloro-2-nitrobenzoate followed by bromination. The nitration process introduces the nitro group, while the bromination step adds the bromine atom to the aromatic ring .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing bromine or chlorine.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Various oxidized forms of the compound are produced.
Scientific Research Applications
Methyl 5-bromo-4-chloro-2-nitrobenzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-chloro-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of various derivatives with different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-5-chloro-2-nitrobenzoate
- Methyl 2-bromo-4-chloro-5-nitrobenzoate
- Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate
Uniqueness
The presence of both bromine and chlorine atoms, along with the nitro group, allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
methyl 5-bromo-4-chloro-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLIFCLIGLIUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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